Cas no 25114-81-2 (Hexahydro-1H-azepine-1-carbaldehyde)

Hexahydro-1H-azepine-1-carbaldehyde is a saturated seven-membered heterocyclic aldehyde, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid azepine ring structure and reactive formyl group make it valuable for constructing complex nitrogen-containing frameworks. The compound exhibits stability under standard conditions, facilitating handling and storage. Its compatibility with a range of reactions, including reductive amination and nucleophilic additions, enhances its utility in medicinal chemistry for the development of bioactive molecules. The cyclic amine backbone also contributes to conformational control in target structures, making it a preferred choice for scaffold diversification in drug discovery and fine chemical synthesis.
Hexahydro-1H-azepine-1-carbaldehyde structure
25114-81-2 structure
Product Name:Hexahydro-1H-azepine-1-carbaldehyde
CAS No:25114-81-2
MF:C7H13NO
MW:127.184221982956
CID:52640
PubChem ID:91280
Update Time:2025-06-15

Hexahydro-1H-azepine-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Hexahydro-1H-azepine-1-carbaldehyde
    • azepane-1-carbaldehyde
    • 1-(formyl)-hexahydro-1H-azepine
    • 1-formylperhydroazepine
    • EINECS 246-630-1
    • formyl-1H-hexahydroazepine
    • formylheptamethylenimine
    • N-formylhexahydro-1H-azepine
    • N-Formylhexahydroazepine
    • N-formylhexamethyleneimine
    • 1-Azepinecarboxaldehyde,hexahydro- (5CI)
    • 1-Formyl-1H-hexahydroazepine
    • Hexahydroazepine-1-carboxaldehyde
    • Hexamethyleneformamide
    • N-Formylhexamethylenimine
    • NSC 89712
    • 1H-Azepine-1-carboxaldehyde, hexahydro-
    • NS00027810
    • hexahydro-1H-azepine-1-carboxaldehyde
    • 1-formyl-azepane
    • NSC89712
    • 25114-81-2
    • DTXSID60179802
    • SCHEMBL60399
    • NSC-89712
    • AKOS014313797
    • AIPVTTKYSPOWFO-UHFFFAOYSA-N
    • G64983
    • DB-265178
    • MDL: MFCD00020985
    • Inchi: 1S/C7H13NO/c9-7-8-5-3-1-2-4-6-8/h7H,1-6H2
    • InChI Key: AIPVTTKYSPOWFO-UHFFFAOYSA-N
    • SMILES: O=CN1CCCCCC1

Computed Properties

  • Exact Mass: 127.10000
  • Monoisotopic Mass: 127.099714
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 84.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.3

Experimental Properties

  • Density: 1.043
  • Boiling Point: 241.1°C at 760 mmHg
  • Flash Point: 106.4°C
  • Refractive Index: 1.533
  • PSA: 20.31000
  • LogP: 1.59260

Hexahydro-1H-azepine-1-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Hexahydro-1H-azepine-1-carbaldehyde Pricemore >>

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Hexahydro-1H-azepine-1-carbaldehyde Related Literature

  • 1. Notes
    C. A. Bunton,B. N. Hendy,D. Chapman,S. H. Glarum,A. G. Massey,E. Boyland,R. Nery,A. A. R. Sayigh,H. Ulrich,D. A. House,N. F. Curtis,R. F. Evans,W. Kynaston,D. Brown,T. G. Halsall,Irene M. Davidson,O. C. Musgrave,A. B. P. Lever,J. Lewis,R. S. Nyholm,F. H. C. Stewart,C. A. Coulson,T. H. Goodwin,E. J. Keogh,Eva M. Philbin,S. Ushioda,T. S. Wheeler,H. C. E. Mannerskantz,G. W. Parshall,G. Wilkinson J. Chem. Soc. 1963 3137
  • 2. Notes
    C. A. Bunton,B. N. Hendy,D. Chapman,S. H. Glarum,A. G. Massey,E. Boyland,R. Nery,A. A. R. Sayigh,H. Ulrich,D. A. House,N. F. Curtis,R. F. Evans,W. Kynaston,D. Brown,T. G. Halsall,Irene M. Davidson,O. C. Musgrave,A. B. P. Lever,J. Lewis,R. S. Nyholm,F. H. C. Stewart,C. A. Coulson,T. H. Goodwin,E. J. Keogh,Eva M. Philbin,S. Ushioda,T. S. Wheeler,H. C. E. Mannerskantz,G. W. Parshall,G. Wilkinson J. Chem. Soc. 1963 3137

Additional information on Hexahydro-1H-azepine-1-carbaldehyde

Hexahydro-1H-azepine-1-carbaldehyde (CAS No. 25114-81-2): An Overview of Its Structure, Properties, and Applications

Hexahydro-1H-azepine-1-carbaldehyde, also known by its CAS number 25114-81-2, is a versatile organic compound with a unique structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its seven-membered azepine ring with a carbonyl group attached to the nitrogen atom, making it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular formula of Hexahydro-1H-azepine-1-carbaldehyde is C7H13NO, and its molecular weight is approximately 127.18 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 95°C at 0.05 mmHg. Its solubility in water is limited, but it dissolves well in organic solvents such as ethanol, methanol, and dichloromethane.

In terms of chemical reactivity, Hexahydro-1H-azepine-1-carbaldehyde exhibits several notable properties. The presence of the carbonyl group makes it susceptible to nucleophilic addition reactions, while the azepine ring provides opportunities for ring-opening reactions and other transformations. These properties make it an attractive starting material for the synthesis of complex molecules with diverse biological activities.

Recent research has highlighted the potential of Hexahydro-1H-azepine-1-carbaldehyde in the development of new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. One such derivative, N-(4-chlorophenyl)-hexahydroazepin-1(2H)-carboxamide, has been found to effectively inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

In addition to its pharmaceutical applications, Hexahydro-1H-azepine-1-carbaldehyde has been explored for its use in agrochemicals. Research has demonstrated that certain derivatives of this compound possess potent herbicidal activity against a variety of weed species. For example, N-(2-chloroethyl)-hexahydroazepin-1(2H)-carboxamide has shown excellent efficacy in controlling broadleaf weeds without causing significant damage to crops.

The synthetic versatility of Hexahydro-1H-azepine-1-carbaldehyde has also made it a valuable tool in the field of organic synthesis. Chemists have developed several efficient methods for its preparation, including catalytic hydrogenation of azepinones and reductive amination of azepinones with formaldehyde. These synthetic routes provide access to a wide range of substituted derivatives, further expanding the potential applications of this compound.

In the context of materials science, Hexahydro-1H-azepine-1-carbaldehyde has been investigated for its use in the preparation of functional polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties such as improved mechanical strength and enhanced thermal stability. For instance, poly(hexahydroazepinyl methacrylate) has been synthesized and characterized for use in high-performance coatings and adhesives.

The environmental impact of compounds like Hexahydro-1H-azepine-1-carbaldehyde is an important consideration in their development and application. Recent studies have focused on assessing the biodegradability and ecotoxicity of these compounds to ensure their safe use in various industries. Preliminary results suggest that properly formulated derivatives can be biodegraded by microorganisms under aerobic conditions, minimizing their environmental footprint.

In conclusion, Hexahydro-1H-azepine-1-carbaldehyde (CAS No. 25114-81-2) is a multifaceted compound with a rich array of applications across multiple fields. Its unique chemical structure and reactivity make it an essential building block in the synthesis of bioactive molecules, agrochemicals, and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, underscoring its significance in modern chemistry and related disciplines.

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